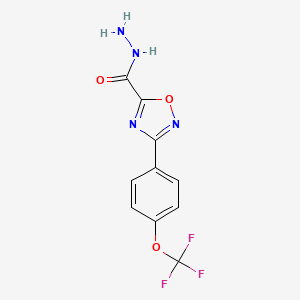

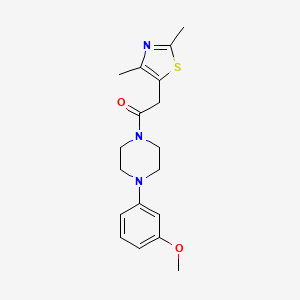

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-3-ylmethyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-3-ylmethyl)oxamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as DBZOX and is a potent inhibitor of the Wnt/β-catenin signaling pathway. The Wnt/β-catenin pathway plays a crucial role in cell proliferation, differentiation, and apoptosis, and its dysregulation has been linked to various diseases, including cancer, osteoporosis, and Alzheimer's disease.

Scientific Research Applications

Crystal Structure Analysis

- Crystal Structure and Hirshfeld Surface Analysis : A study on a related N-(pyridin-2-ylmethyl)benzamide derivative discusses its crystal structure, showcasing two independent molecules in the unit, differing in the orientation of the pyridine ring relative to the benzene ring. Such analyses are crucial for understanding the molecular interactions and properties of potentially similar compounds (Artheswari, Maheshwaran, & Gautham, 2019).

Anticancer Drug Design

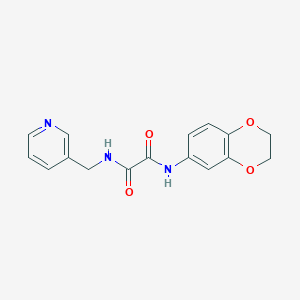

- Histone Deacetylase Inhibitor Discovery : Another research highlights the design, synthesis, and evaluation of a compound (MGCD0103) similar in structure, acting as a histone deacetylase (HDAC) inhibitor, showing significant antitumor activity and entering clinical trials. This points towards the utility of such compounds in cancer therapy research (Zhou et al., 2008).

Photoelectron Spectroscopy and Luminescence

- Aggregation Enhanced Emission : Research on pyridyl substituted benzamides with luminescent properties in both solution and solid state, exhibiting multi-stimuli-responsive behavior, underscores the potential of similar compounds in materials science, particularly in developing optical materials and sensors (Srivastava et al., 2017).

Vascular Endothelial Growth Factor Inhibition

- VEGFR-2 Kinase Inhibition : A study on substituted benzamides as potent and selective inhibitors of the VEGFR-2 kinase activity suggests the application of related compounds in targeting vascular endothelial growth factors, which is crucial for cancer therapy and angiogenesis research (Borzilleri et al., 2006).

Potassium Channel Openers

- KCNQ2/Q3 Potassium Channel Openers : The development of N-pyridyl benzamide derivatives as KCNQ2/Q3 potassium channel openers for treating epilepsy highlights another potential research avenue for similar compounds, given the importance of potassium channels in neurological diseases (Amato et al., 2011).

properties

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c20-15(18-10-11-2-1-5-17-9-11)16(21)19-12-3-4-13-14(8-12)23-7-6-22-13/h1-5,8-9H,6-7,10H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBTWNPUGDZEQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-3-ylmethyl)oxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2688689.png)

![Tert-butyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2688690.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2688691.png)

![N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2688694.png)

![N-(5-fluoro-2-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2688695.png)

![8-(5-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688700.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2688704.png)